6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
Description
6-Bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a synthetic chromenone derivative featuring a fused benzodioxin moiety at position 2 and a bromine substituent at position 6 of the chromen-4-one scaffold. The benzodioxin subunit (2,3-dihydro-1,4-benzodioxin) contributes to structural rigidity and may enhance bioavailability by modulating lipophilicity and electronic properties . The bromine atom at position 6 introduces steric and electronic effects that could influence reactivity, binding affinity, and metabolic stability .
This compound’s synthesis typically involves coupling reactions between brominated chromenone precursors and functionalized benzodioxin intermediates, as inferred from analogous methodologies in and . Characterization relies on spectral techniques such as IR, $ ^1 \text{H} $-NMR, and EI-MS, as demonstrated in related benzodioxin-containing sulfonamides .
Properties
Molecular Formula |
C17H11BrO4 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
InChI |
InChI=1S/C17H11BrO4/c18-11-2-4-14-12(8-11)13(19)9-16(22-14)10-1-3-15-17(7-10)21-6-5-20-15/h1-4,7-9H,5-6H2 |
InChI Key |
HMRGZLZNKJGIES-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which is then coupled with a brominated chromen-4-one derivative. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives .
Scientific Research Applications
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic benefits .
Comparison with Similar Compounds
Key Observations :
- Bromine Substitution : The bromine in the target compound may mimic the antibacterial effects seen in N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, which showed inhibition against Salmonella typhi and Escherichia coli .
- Benzodioxin Positioning: Benzodioxin at C2 (target compound) vs.
- Hydroxy and Methoxy Groups : Compounds with hydroxyl/methoxy substituents (e.g., ) exhibit antioxidant activity, whereas the target compound’s lack of polar groups may limit such effects.
Pharmacological and Biochemical Comparisons
- Antibacterial Activity: Sulfonamide derivatives with benzodioxin rings (e.g., compound 5a in ) demonstrate broad-spectrum antibacterial effects, suggesting that the brominated chromenone scaffold could similarly target bacterial enzymes or membranes .
- Anti-Inflammatory Potential: The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid in showed anti-inflammatory activity comparable to ibuprofen. The target compound’s benzodioxin moiety may similarly inhibit cyclooxygenase (COX) or lipoxygenase pathways .
- Enzyme Inhibition: Chromenones with trifluoromethyl groups () are predicted to inhibit enzymes like lipoxygenase, a target for inflammatory diseases. The bromine in the target compound might enhance such inhibition via halogen bonding .
- Antihepatotoxic Effects: Flavonolignans like silybin () and synthetic chromenones () protect against hepatotoxicity. The benzodioxin-chromenone fusion in the target compound could offer analogous liver-protective effects .
Research Findings and Implications
- Synthetic Feasibility: The compound’s synthesis is likely achievable via Ullmann or Suzuki-Miyaura coupling, as seen in related benzodioxin-chromenone hybrids .
- Biological Screening : Prioritize assays for antibacterial (Gram-negative/Gram-positive strains), anti-inflammatory (COX-2 inhibition), and hepatoprotective activity (CCl$_4$-induced toxicity models) .
- Structure-Activity Relationship (SAR) : Introducing polar groups (e.g., OH, OCH$_3$) at C7 or C8 could enhance antioxidant activity, while replacing bromine with other halogens (Cl, F) may optimize metabolic stability .
Biological Activity
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. Specific methodologies may include the use of bromo derivatives and benzodioxin intermediates, which can be characterized by various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing bromine atoms can enhance the lipophilicity of the compounds, allowing for better penetration into microbial cells. This property is crucial for targeting multidrug-resistant pathogens effectively.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 6-bromo derivative | 16 | Against E. faecium |
| Daptomycin | 1 | Reference standard |
| Vancomycin | 2 | Reference standard |
Anticancer Activity
The anticancer potential of similar compounds has been evaluated in various cancer cell lines. Notably, the incorporation of specific substituents in the chromenone structure has been linked to enhanced anticancer activity.
| Cell Line | Compound Concentration (µM) | Viability (%) |
|---|---|---|
| Caco-2 | 10 | 39.8 |
| A549 | 10 | 56.9 |
In a study focusing on the anticancer effects of thiazole derivatives with chromenone moieties, it was found that certain substitutions significantly reduced cell viability in Caco-2 cells, indicating a promising avenue for further exploration in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A recent study demonstrated that a compound structurally related to 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one exhibited potent activity against Gram-positive bacteria. The introduction of halogen substituents was crucial for enhancing antimicrobial efficacy.
- Anticancer Mechanism : Another research project explored the mechanism of action of chromenone derivatives on A549 lung cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways.
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